1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O3/c1-3-4-11-28-13-7-5-12(6-8-13)22-15(26)21-9-10-25-16(27)24(2)14(23-25)17(18,19)20/h5-8H,3-4,9-11H2,1-2H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWTSPVGCKXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a butoxyphenyl group and a triazole moiety. The presence of trifluoromethyl and urea functionalities suggests potential for diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising activity against various bacterial strains. For instance, in a study evaluating the efficacy of triazole compounds against Staphylococcus aureus, it demonstrated an inhibition zone comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for several enzymes. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that the compound exhibits significant BuChE inhibitory activity with an IC50 value of approximately 34.1 μM, which is competitive with other known inhibitors .
Neuroprotective Effects
The neuroprotective potential of the compound was assessed through in vitro models of oxidative stress. It was found to protect neuronal cells from hydrogen peroxide-induced toxicity, indicating its role as a neuroprotective agent. Molecular docking studies suggested that the compound binds effectively to target sites involved in neurodegeneration .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : It inhibits cholinesterases, which play critical roles in neurotransmission.
- Oxidative Stress Reduction : By mitigating oxidative damage in neuronal cells, it may contribute to neuroprotection.
Case Studies
Several case studies have been documented regarding similar triazole derivatives:
- Triazole Hybrids : A study on triazole hybrids showed enhanced BuChE inhibition compared to their parent compounds, suggesting structural modifications can lead to improved efficacy .
- Neuroprotective Studies : In a model of Alzheimer's disease, derivatives similar to this compound exhibited significant neuroprotective effects and improved cognitive function in animal models .
Q & A
Q. What are the key synthetic routes for preparing 1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole intermediate via cyclization of hydrazine derivatives with carbonyl-containing reagents under acidic or basic conditions.
- Step 2 : Alkylation of the triazole intermediate using ethyl halides or epoxides to introduce the ethyl linker.
- Step 3 : Coupling with 4-butoxyphenyl isocyanate to form the urea moiety.
Reaction conditions (e.g., solvents, catalysts) are critical for yield optimization. For example, NaBH₄-mediated reductions in ethanol () or reflux in aprotic solvents like THF are commonly used. Yield variations (61–81%) highlight the need for precise stoichiometric control .
Q. How can spectroscopic techniques validate the compound’s structure?
- IR Spectroscopy : Confirms the presence of urea (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and trifluoromethyl groups (C–F ~1200 cm⁻¹).
- ¹H/¹³C-NMR : Identifies the butoxyphenyl aromatic protons (δ 6.8–7.2 ppm), triazole ring protons (δ 8.0–8.5 ppm), and ethyl linker protons (δ 3.5–4.0 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F-NMR (δ -60 to -70 ppm) .
Q. What purification methods are effective for isolating this compound?
Recrystallization using ethanol/water mixtures (1:3 ratio) achieves >95% purity, as demonstrated for structurally similar triazole-urea derivatives (). Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) may resolve byproducts from incomplete alkylation or coupling steps .
Q. Which functional groups contribute to its chemical reactivity?
- The urea linkage participates in hydrogen bonding, influencing solubility and target interactions.
- The triazole ring enhances stability and π-π stacking potential.
- The trifluoromethyl group increases lipophilicity and metabolic resistance, critical for pharmacokinetic optimization .
Q. How should this compound be stored to ensure stability?
Store under inert gas (N₂ or Ar) at -20°C in amber vials to prevent hydrolysis of the urea group or oxidation of the triazole ring. Stability studies on analogous compounds show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How do structural modifications impact structure-activity relationships (SAR) in this compound class?
- Substituent Effects : Replacing the trifluoromethyl group with cyclopropyl () or thiophene () alters electronic properties and binding affinity. For example, thiophene enhances π-stacking with aromatic enzyme pockets.
- Linker Optimization : Ethyl linkers improve conformational flexibility compared to rigid methylene chains, as shown in receptor docking studies .
Q. What experimental approaches are used to evaluate its biological activity?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates.
- Cellular Assays : Assess cytotoxicity (via MTT) and apoptosis induction (caspase-3 activation) in cancer cell lines.
- Receptor Binding Studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify binding kinetics using surface plasmon resonance (SPR) .
Q. How can computational methods optimize its synthesis and activity?
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energy-efficient routes (e.g., ICReDD’s reaction path search methods, ).
- Molecular Dynamics (MD) : Simulate interactions with biological targets to prioritize substituents for SAR studies. Density functional theory (DFT) optimizes electronic properties of the trifluoromethyl group .
Q. How should researchers address contradictions in synthesis yields or biological data?
- Yield Discrepancies : Compare reaction conditions (e.g., shows 61–81% yields for similar compounds due to solvent polarity or catalyst loading). Use factorial design (e.g., Box-Behnken) to identify critical variables .
- Biological Variability : Normalize assays using positive controls (e.g., cisplatin for cytotoxicity) and validate findings across multiple cell lines .
Q. What are the hypothesized metabolic pathways for this compound?
- Phase I Metabolism : Cytochrome P450-mediated oxidation of the butoxyphenyl group to 4-hydroxyphenyl derivatives.
- Phase II Metabolism : Glucuronidation of the urea moiety, as observed in fluorophenyl-urea analogs (). LC-MS/MS tracks metabolites in hepatic microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
